![molecular formula C8H11ClN2OS B12908523 5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one CAS No. 105651-66-9](/img/structure/B12908523.png)
5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a chlorine atom, an isopropylthio group, and a methyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyridazin-3(2H)-one with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The chlorine and isopropylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-formylpyrrole-3-carboxylates: These compounds share a similar pyridazine core but differ in their functional groups.
5-Chloro-4-nitropyrazoles: These compounds have a similar chlorine substitution but differ in their ring structure and functional groups.
Uniqueness
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
105651-66-9 |
|---|---|
Molecular Formula |
C8H11ClN2OS |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-propan-2-ylsulfanylpyridazin-3-one |
InChI |
InChI=1S/C8H11ClN2OS/c1-5(2)13-7-6(9)4-10-11(3)8(7)12/h4-5H,1-3H3 |
InChI Key |
CFICXVWHYFNPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=NN(C1=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


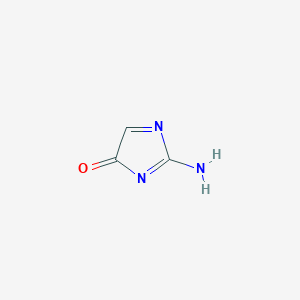
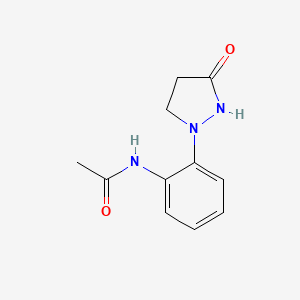
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
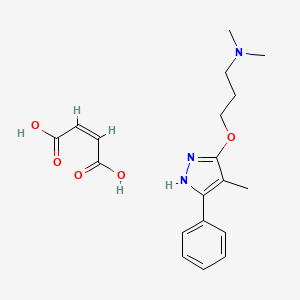
![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
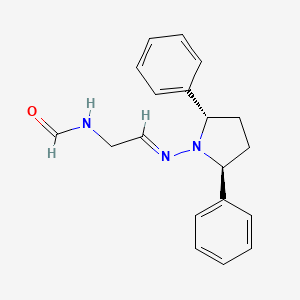
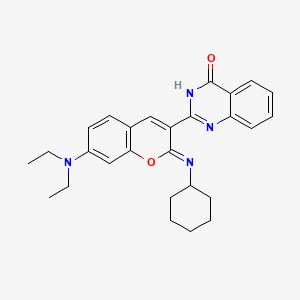
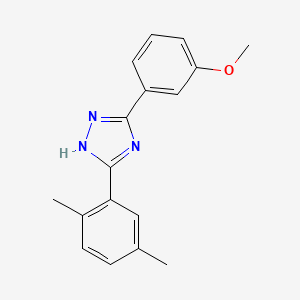
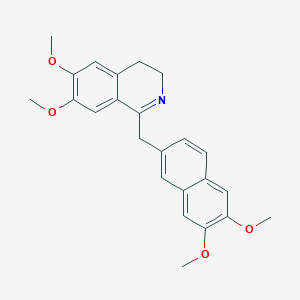
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)



